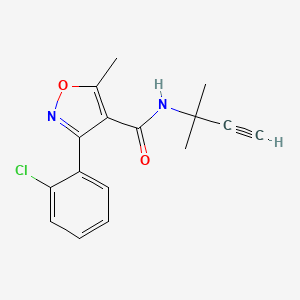

3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2/c1-5-16(3,4)18-15(20)13-10(2)21-19-14(13)11-8-6-7-9-12(11)17/h1,6-9H,2-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYQXFVENFDEBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)(C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and methylbutynyl groups. The general synthetic route can be outlined as follows:

- Formation of the Oxazole Ring : The initial step involves the condensation of appropriate precursors to form the oxazole structure.

- Introduction of Functional Groups : Subsequent reactions introduce the 2-chlorophenyl and 5-methyl groups, often using electrophilic aromatic substitution techniques.

- Final Modifications : The final steps involve functionalizing the nitrogen atom to achieve the carboxamide group.

Anticancer Properties

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer activity . For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including:

- Breast Cancer Cells : MCF-7 and MDA-MB-231

- Lung Cancer Cells : A549

- Colorectal Cancer Cells : HCT-116

In a comparative study, it was found that compounds with electron-withdrawing groups like chlorine on the phenyl ring enhance cytotoxicity due to increased electron deficiency, which facilitates interaction with cellular targets .

Antimicrobial Activity

The antimicrobial efficacy of related oxazole derivatives has been evaluated against various bacterial strains. In particular:

- Gram-positive Bacteria : Bacillus subtilis

- Gram-negative Bacteria : Escherichia coli

The minimum inhibitory concentrations (MICs) for these derivatives were determined, revealing that some compounds exhibited potent antimicrobial effects while others showed limited activity .

Case Studies

-

Cytotoxicity Assays :

- A study demonstrated that 3-(2-chlorophenyl)-5-methyl-N-(2-methylbut-3-yn-2-yl)-1,2-oxazole-4-carboxamide significantly inhibited cell proliferation in MCF-7 cells with an IC50 value in the micromolar range. This suggests a promising potential for further development as an anticancer agent.

- Molecular Docking Studies :

Data Table

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

- Chlorine Position: The 2-chlorophenyl group in the target compound vs. 2,6-dichlorophenyl in ’s analogue alters electronic effects.

- Amide Side Chain: The 2-methylbut-3-yn-2-yl group introduces a rigid alkyne moiety, enhancing lipophilicity (logP ~3.5 estimated) compared to leflunomide’s 4-trifluoromethylphenyl group (logP ~2.9). This may improve membrane permeability but reduce aqueous solubility.

C. Thermal and Spectral Properties

- Melting Points : The target compound (189–191°C) exhibits lower thermal stability than the 2,6-dichlorophenyl analogue (decomposes above 250°C; ), likely due to reduced crystallinity from the branched side chain.

- NMR Shifts : The target’s amide proton resonates at δ 10.16 ppm, compared to δ 10.39 ppm in a thiadiazole-sulfanyl derivative (), reflecting differences in hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.